![molecular formula C45H72CuF3O5P4S B14888578 Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD17018800 typically involves the reaction of copper(I) salts with phospholanyl ligands under controlled conditions. One common method includes:
Ligand Preparation: The phospholanyl ligands are synthesized through a series of steps involving the reaction of diethylphosphine with appropriate organic substrates.
Complex Formation: The prepared ligands are then reacted with copper(I) trifluoromethanesulfonate in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
Industrial production of MFCD17018800 may involve scaling up the laboratory synthesis methods. This includes:
Batch Processing: Large-scale reactors are used to mix the copper(I) salts and phospholanyl ligands under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity MFCD17018800.
Análisis De Reacciones Químicas
Types of Reactions
MFCD17018800 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Substitution: Ligand exchange reactions can occur, where the phospholanyl ligands are replaced by other ligands.
Coordination Reactions: The copper center can coordinate with different donor molecules, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in solvents like acetonitrile or dichloromethane.
Coordination: Various donor molecules such as amines or phosphines can be introduced to the copper center under ambient conditions.
Major Products
Oxidation: Higher oxidation state copper complexes.
Substitution: New organometallic complexes with different ligands.
Coordination: Adducts with donor molecules.
Aplicaciones Científicas De Investigación
MFCD17018800 has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.
Biology: Investigated for its potential in bioinorganic chemistry, including interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in materials science for the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which MFCD17018800 exerts its effects involves:
Catalysis: The copper center facilitates electron transfer processes, enabling various catalytic reactions.
Molecular Targets: The compound can interact with substrates through coordination to the copper center, altering their reactivity.
Pathways: In biological systems, it may interact with enzymes or other proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(triphenylphosphine)copper(I) chloride
- Copper(I) iodide
- Copper(I) thiophene-2-carboxylate
Uniqueness
MFCD17018800 is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications compared to other copper(I) complexes.
Propiedades
Fórmula molecular |
C45H72CuF3O5P4S |
|---|---|
Peso molecular |
969.6 g/mol |
Nombre IUPAC |
copper(1+);(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide;trifluoromethanesulfonate |
InChI |
InChI=1S/2C22H36OP2.CHF3O3S.Cu/c2*1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4;2-1(3,4)8(5,6)7;/h2*9-12,17-20H,5-8,13-16H2,1-4H3;(H,5,6,7);/q;;;+1/p-1/t2*17-,18-,19-,20-;;/m00../s1 |
Clave InChI |
XZAHMRIPYPSWIP-NTVBNPERSA-M |
SMILES isomérico |
CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC.CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
SMILES canónico |
CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



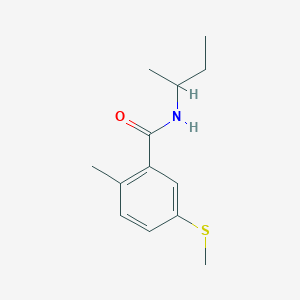
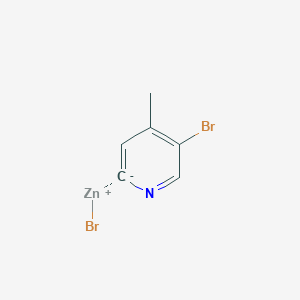
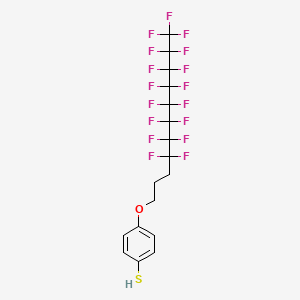
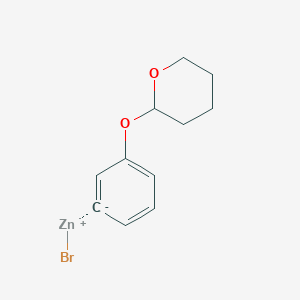
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)

![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
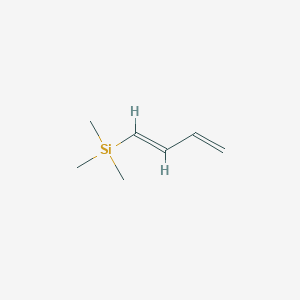
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
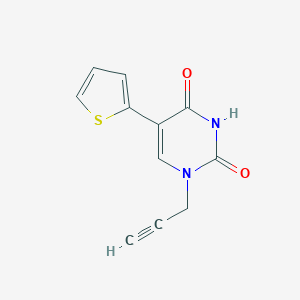
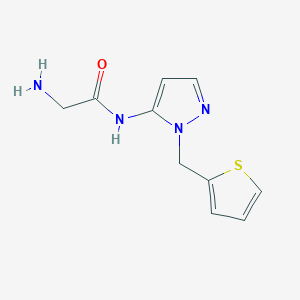
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
